Cas no 1428364-06-0 (1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carbonyl}piperazine)

1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carbonyl}piperazine structure
1428364-06-0 structure
Product name:1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carbonyl}piperazine
CAS No:1428364-06-0
MF:C18H22N4O3
MW:342.392283916473
CID:6511980
PubChem ID:71789293

1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carbonyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carbonyl}piperazine
    • AKOS024539098
    • 1428364-06-0
    • 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
    • VU0537054-1
    • (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
    • F6211-0074
    • 1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE
    • Inchi: 1S/C18H22N4O3/c1-24-16-6-3-2-5-15(16)20-8-10-21(11-9-20)18(23)14-13-17-22(19-14)7-4-12-25-17/h2-3,5-6,13H,4,7-12H2,1H3
    • InChI Key: OJSMNJLLSALZJE-UHFFFAOYSA-N
    • SMILES: O1CCCN2C1=CC(C(N1CCN(C3C=CC=CC=3OC)CC1)=O)=N2

Computed Properties

  • Exact Mass: 342.16919058g/mol
  • Monoisotopic Mass: 342.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.8Ų
  • XLogP3: 2

1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carbonyl}piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6211-0074-2μmol
1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine
1428364-06-0
2μmol
$85.5 2023-09-09
Life Chemicals
F6211-0074-20mg
1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine
1428364-06-0
20mg
$148.5 2023-09-09
Life Chemicals
F6211-0074-1mg
1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine
1428364-06-0
1mg
$81.0 2023-09-09
Life Chemicals
F6211-0074-2mg
1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine
1428364-06-0
2mg
$88.5 2023-09-09
Life Chemicals
F6211-0074-10mg
1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine
1428364-06-0
10mg
$118.5 2023-09-09
Life Chemicals
F6211-0074-15mg
1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine
1428364-06-0
15mg
$133.5 2023-09-09
Life Chemicals
F6211-0074-3mg
1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine
1428364-06-0
3mg
$94.5 2023-09-09
Life Chemicals
F6211-0074-40mg
1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine
1428364-06-0
40mg
$210.0 2023-09-09
Life Chemicals
F6211-0074-4mg
1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine
1428364-06-0
4mg
$99.0 2023-09-09
Life Chemicals
F6211-0074-30mg
1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine
1428364-06-0
30mg
$178.5 2023-09-09

Additional information on 1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carbonyl}piperazine

Introduction to 1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine and Its Significance in Modern Chemical Biology

The compound with the CAS number 1428364-06-0, specifically 1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This intricate molecular structure has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents. The compound's unique framework, combining a phenyl ring with a piperazine moiety linked to a pyrazolo[3,2-b][1,3]oxazine core, suggests a rich chemical diversity that could be leveraged for targeting various biological pathways.

One of the most compelling aspects of this molecule is its structural versatility. The presence of the 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine scaffold provides a platform for diverse functionalization, enabling chemists to tailor properties such as solubility, bioavailability, and metabolic stability. This adaptability is particularly valuable in drug discovery pipelines where optimizing pharmacokinetic profiles is critical. Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to modulate biological systems with high specificity and efficacy.

In the context of contemporary research, 1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine has been explored for its potential interactions with enzymes and receptors involved in inflammatory and neurodegenerative diseases. The piperazine moiety is well-known for its role as a pharmacophore in many central nervous system (CNS) drugs due to its ability to interact with serotonin and dopamine receptors. When combined with the pyrazolo[3,2-b][1,3]oxazine ring—a structure that has shown promise in inhibiting kinases and other enzyme targets—the compound presents a multifaceted approach to therapeutic intervention.

Recent advances in computational chemistry have further enhanced the understanding of this compound's mechanism of action. Molecular docking studies suggest that it can bind effectively to targets such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in various pathological conditions. The 2-methoxyphenyl substituent at the para position of the phenyl ring appears to play a crucial role in stabilizing interactions with these targets by providing hydrophobic and aromatic stacking interactions. This insight aligns with broader trends in drug design where optimizing molecular interactions at the atomic level is essential for achieving high affinity and selectivity.

The synthesis of 1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Key steps include the formation of the pyrazolo[3,2-b][1,3]oxazine core through cyclocondensation reactions followed by carboxylation at the 2-position. The introduction of the piperazine group is typically achieved via nucleophilic substitution or reductive amination techniques. These synthetic strategies not only highlight the compound's complexity but also demonstrate its feasibility for large-scale production if required for clinical trials or commercialization.

The pharmacological profile of this compound is further enriched by its potential to exhibit dual or multi-target inhibition—a strategy that has gained significant traction in modern drug development. By simultaneously modulating multiple pathways or targets within a disease network, such compounds can offer synergistic effects that may surpass single-target therapies. Preliminary in vitro assays have indicated that 1-(2-methoxyphenyl)-4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperazine demonstrates inhibitory activity against several kinases relevant to cancer and inflammation. These findings warrant further investigation into its potential as an antineoplastic or anti-inflammatory agent.

From a regulatory perspective, 1-(2-methoxyphenyl)-4-{5H,6H...

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